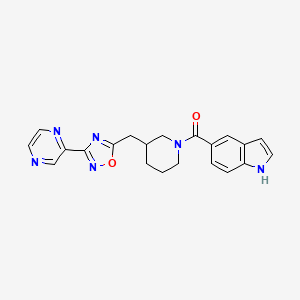
3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound characterized by its intricate structure which includes fluorophenyl, pyrrolidine, piperidinyl, and quinazolinone moieties. Compounds with such structures are often studied for their biological and pharmaceutical applications due to their unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can involve a multi-step process. This often begins with the preparation of the quinazolinone core, typically through a cyclization reaction. Subsequent steps include the introduction of the fluorophenyl, pyrrolidine, and piperidine functionalities through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would require optimization of each synthetic step. This involves scaling up the reactions, ensuring consistent quality, and implementing efficient purification processes. The use of flow chemistry and continuous manufacturing techniques may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, which may be used to alter its functional groups.
Reduction: Reduction can be employed to remove or modify certain functional groups, potentially enhancing its activity or stability.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or organic peroxides.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The reactions typically yield derivatives or analogs of the original compound, which may possess different pharmacological properties or improved efficacy.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules and its reactivity profile.
Biology
In biological research, it's investigated for its potential interactions with biological targets, which could lead to the development of new drugs or therapeutic agents.
Medicine
Medically, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where compounds with similar structures have shown efficacy.
Industry
Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic outcomes. The exact pathways and targets would depend on the specific context of its application.
Comparación Con Compuestos Similares
Compared to similar compounds, 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and their arrangement.
Similar Compounds
4-fluorophenyl derivatives
Pyrrolidine-based compounds
Quinazolinone analogs
These similar compounds often share some pharmacological properties but differ in their overall efficacy, stability, and specific applications.
Hope you found this detailed dive into your compound intriguing. If there's anything specific you’d like more info on, give me a shout.
Propiedades
IUPAC Name |
3-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-17-7-9-18(10-8-17)28-13-16(12-22(28)30)23(31)27-11-3-4-19(14-27)29-15-26-21-6-2-1-5-20(21)24(29)32/h1-2,5-10,15-16,19H,3-4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJABIWCLAYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol](/img/structure/B2713549.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713550.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)
![1,3-dimethyl-7-(3-methylphenyl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2713552.png)

![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)
![2-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)
![[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2713557.png)


![1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one](/img/structure/B2713564.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)


